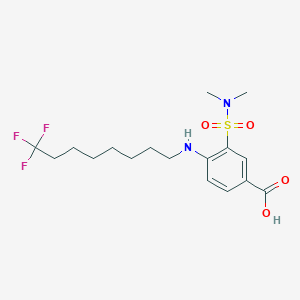
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a pentynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and propargyl alcohol.
Reaction Conditions: The key reaction involves the coupling of 2,5-dimethoxybenzaldehyde with propargyl alcohol under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide.
Purification: The product is purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Formation of 2-(2,5-dimethoxyphenyl)-4-pentyn-2-one.
Reduction: Formation of 2-(2,5-dimethoxyphenyl)-4-penten-2-ol or 2-(2,5-dimethoxyphenyl)-4-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: Known for its psychoactive properties.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: A potent serotonin receptor agonist.
2,5-Dimethoxyphenethylamine: A compound with structural similarities and psychoactive effects.
Uniqueness
2-(2,5-Dimethoxyphenyl)-4-pentyn-2-ol is unique due to its pentynol moiety, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its structural features allow for diverse chemical modifications and exploration in various research fields.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C13H16O3/c1-5-8-13(2,14)11-9-10(15-3)6-7-12(11)16-4/h1,6-7,9,14H,8H2,2-4H3 |
InChI Key |
RETZFWMHCBSSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=C(C=CC(=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-1-[(2R,3R,4R)-3-(benzoyloxy)-4-hydroxy-5-methoxy-4-methyloxolan-2-yl]ethyl benzoate](/img/structure/B11927667.png)
![2-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11927669.png)
![N-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B11927675.png)

![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)







